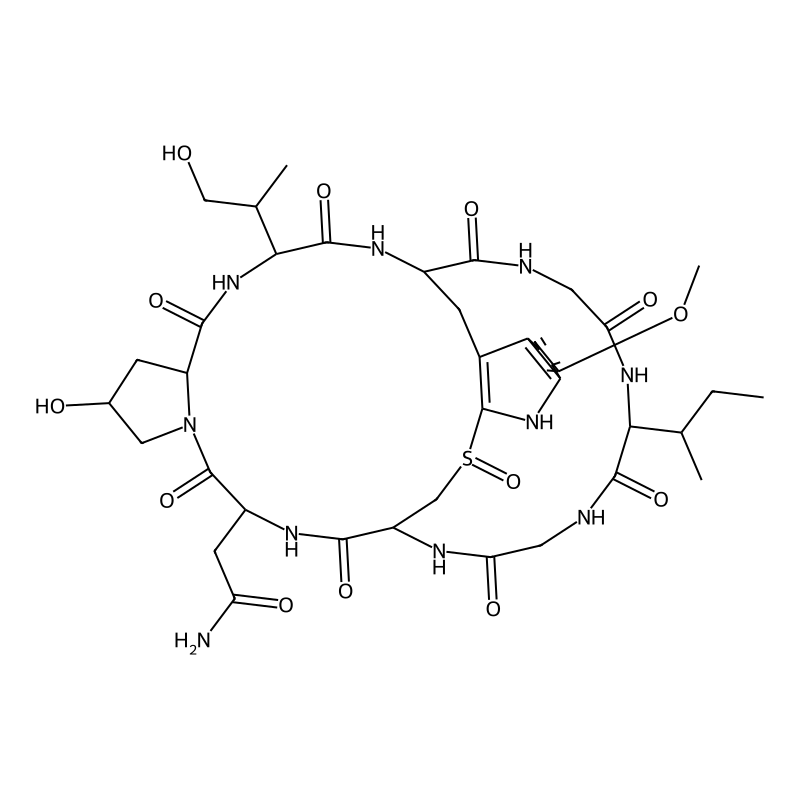

O-Methyl-demethyl gamma-amanitin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

O-Methyl-demethyl gamma-amanitin is a derivative of gamma-amanitin, a cyclic octapeptide known for its potent inhibition of RNA polymerase II. This compound is part of a class of toxins called amatoxins, which are primarily found in certain species of mushrooms, particularly those in the Amanita genus. O-Methyl-demethyl gamma-amanitin possesses a methyl group that alters its chemical properties and biological activity compared to its parent compound. The modification potentially enhances its solubility and bioavailability, making it a subject of interest in pharmacological research.

- Hydrolysis: The peptide bonds can be cleaved under acidic or basic conditions, leading to the formation of smaller peptide fragments.

- Methylation: The presence of hydroxyl groups in the structure allows for further methylation reactions, which can modify its biological activity.

- Oxidation: Similar to other amatoxins, oxidation reactions can occur, particularly involving sulfur atoms within the structure, leading to sulfoxides or sulfones.

These reactions are crucial for understanding the stability and reactivity of the compound in biological systems.

O-Methyl-demethyl gamma-amanitin exhibits significant biological activity, primarily as an inhibitor of RNA polymerase II. This inhibition leads to:

- Transcriptional Blockage: The compound binds to RNA polymerase II, preventing the transcription of DNA into messenger RNA, which is crucial for protein synthesis.

- Toxicity: Like other amatoxins, it can cause severe liver damage and other toxic effects when ingested, as it disrupts normal cellular processes.

Studies indicate that the toxicity profile of O-Methyl-demethyl gamma-amanitin may differ from that of other amatoxins due to its unique structural modifications.

The synthesis of O-Methyl-demethyl gamma-amanitin involves several steps:

- Starting Material: The synthesis typically begins with gamma-amanitin as the precursor.

- Methylation Reaction: A methylating agent (such as methyl iodide) is used to introduce the methyl group at specific positions on the molecule.

- Purification: Following synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired compound from by-products.

Recent patents have described novel synthetic routes that enhance yields and reduce reaction times, making the production of this compound more efficient .

O-Methyl-demethyl gamma-amanitin has potential applications in various fields:

- Pharmaceutical Research: Its ability to inhibit RNA polymerase II makes it a candidate for developing anti-cancer therapies, particularly for tumors that rely on robust transcriptional activity.

- Biochemical Studies: It serves as a tool in molecular biology for studying transcription mechanisms and enzyme interactions.

- Toxicology: Understanding its toxic effects aids in developing antidotes or treatments for mushroom poisoning.

Interaction studies involving O-Methyl-demethyl gamma-amanitin have focused on its binding affinity to RNA polymerase II. Techniques such as competition binding assays have demonstrated that this compound competes effectively with other amatoxins for binding sites on the enzyme . These studies are essential for elucidating the molecular mechanisms underlying its inhibitory effects and potential therapeutic uses.

O-Methyl-demethyl gamma-amanitin shares structural similarities with several other amatoxins. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Biological Activity | Unique Features |

|---|---|---|---|

| Gamma-Amanitin | Cyclic octapeptide | Inhibits RNA polymerase II | Base structure without modifications |

| Alpha-Amanitin | Similar cyclic structure | Stronger inhibitor than gamma-amanitin | Contains additional hydroxyl groups |

| Beta-Amanitin | Variations in amino acid sequence | Less potent than alpha and gamma | Differences in toxicity profile |

| O-Methyl-Demethyl Gamma-Amanitin | Methylated derivative | Modified inhibition profile | Enhanced solubility and bioavailability |

O-Methyl-demethyl gamma-amanitin stands out due to its methylation at specific positions, which alters its interaction with biological targets compared to other similar compounds.